molecular formula C12H22N2O2 B1326294 Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 885272-17-3

Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1326294
CAS No.: 885272-17-3
M. Wt: 226.32 g/mol
InChI Key: KQPABIHNWDOPIY-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound exhibits a complex spirocyclic framework that defines its unique chemical properties and synthetic utility. The compound possesses the molecular formula C₁₂H₂₂N₂O₂ with a molecular weight of 226.32 grams per mole, establishing it as a medium-sized organic molecule within the diazaspiro family. The International Union of Pure and Applied Chemistry systematic nomenclature identifies this compound as this compound, reflecting the presence of two nitrogen atoms positioned at the 2 and 6 positions within the spirocyclic nonane framework.

The spirocyclic architecture consists of a three-membered ring fused to a six-membered ring through a shared spiro carbon atom, creating the characteristic [3.5] designation in the nomenclature. This structural arrangement places the nitrogen atoms in strategically important positions that influence both the conformational behavior and chemical reactivity of the molecule. The tert-butyl carboxylate functionality attached at the 6-position serves as a protecting group commonly employed in synthetic organic chemistry, providing stability during multi-step synthetic sequences while maintaining the potential for selective deprotection under appropriate conditions.

Chemical identification databases assign the compound the Chemical Abstracts Service registry number 885272-17-3, providing a unique identifier for tracking and referencing in scientific literature. The standard International Chemical Identifier key KQPABIHNWDOPIY-UHFFFAOYSA-N offers an additional level of molecular identification, particularly useful for computational chemistry applications and database searches. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCCC2(C1)CNC2 provides a linear notation that captures the complete connectivity pattern of the molecule.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound have revealed important structural features that contribute to its unique chemical behavior and potential applications. The compound demonstrates interesting conformational preferences that reflect the inherent constraints imposed by the spirocyclic framework combined with the steric influences of the tert-butyl carboxylate substituent. Related studies on analogous spirocyclic systems have provided valuable insights into the general conformational behavior of this class of compounds.

The spirocyclic core adopts conformations that minimize steric interactions while maintaining optimal orbital overlap for the nitrogen lone pairs. The three-membered ring component of the spiro system exhibits limited conformational flexibility due to its constrained geometry, while the six-membered ring demonstrates greater conformational mobility. This asymmetric flexibility within the spirocyclic framework creates unique three-dimensional spatial arrangements that influence both the physical properties and chemical reactivity patterns of the molecule.

Conformational analysis reveals that the tert-butyl carboxylate group adopts preferential orientations that minimize steric clashes with the spirocyclic core while maintaining favorable electronic interactions. The carbonyl group of the carboxylate functionality shows specific orientational preferences that reflect both steric and electronic optimization. These conformational characteristics have important implications for understanding the compound's behavior in various chemical environments and its interactions with biological targets.

Temperature-dependent structural studies indicate that the compound maintains its fundamental conformational preferences across a range of thermal conditions, suggesting inherent structural stability. The spirocyclic framework demonstrates resistance to conformational changes that would significantly alter the spatial positioning of the nitrogen atoms, maintaining the characteristic geometric relationships that define the molecule's identity.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed insights into the molecular structure and dynamic behavior in solution. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the unique structural features of the spirocyclic framework. The tert-butyl group generates a distinctive singlet typically observed in the range of 1.4 to 1.5 parts per million, integrating for nine protons and serving as a reliable diagnostic feature for structural confirmation.

The spirocyclic methylene protons exhibit complex multipicity patterns reflecting the conformational constraints and magnetic environments created by the bicyclic framework. The nitrogen-bearing carbons create distinctive chemical shift patterns that can be analyzed through carbon-13 nuclear magnetic resonance spectroscopy to confirm structural assignments. The carbonyl carbon of the carboxylate group typically resonates in the characteristic region around 170-175 parts per million, consistent with ester functionality.

Infrared spectroscopic analysis reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching frequency appears as a strong absorption band around 1740 wave numbers per centimeter, characteristic of the tert-butyl ester functionality. Additional bands corresponding to carbon-hydrogen stretching and bending vibrations provide supportive evidence for the structural assignments, while nitrogen-hydrogen stretching vibrations, when present, offer insights into the protonation state of the nitrogen atoms.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support structural elucidation. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 227, corresponding to the addition of a proton to the neutral molecule. Collision-induced dissociation experiments reveal characteristic fragmentation pathways that include loss of the tert-butyl group and subsequent fragmentations of the spirocyclic core, providing additional structural confirmation through fragmentation pattern analysis.

Comparative Analysis with Related Diazaspiro Compounds

Comparative structural analysis of this compound with related diazaspiro compounds reveals important structure-activity relationships and provides insights into the unique characteristics of this particular molecular architecture. Several closely related compounds serve as valuable comparators, including tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, which differ in the positioning of nitrogen atoms or carboxylate functionality.

The regioisomeric relationship between this compound and tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate demonstrates how subtle changes in nitrogen positioning can significantly impact molecular properties. The 2,7-diazaspiro isomer exhibits different hydrogen bonding patterns and conformational preferences due to the altered spatial relationship between the nitrogen atoms. This structural variation influences both the chemical reactivity and potential biological activity profiles of these closely related compounds.

Comparison with tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate reveals how changes in one nitrogen position affect the overall molecular geometry and electronic distribution. The 1,6-diazaspiro system creates different ring strain patterns and conformational constraints compared to the 2,6-diazaspiro arrangement, resulting in distinct chemical and physical properties. These structural differences have important implications for synthetic accessibility and potential applications in medicinal chemistry.

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Key Structural Difference
This compound C₁₂H₂₂N₂O₂ 226.32 885272-17-3 Reference compound
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₂N₂O₂ 226.32 - Nitrogen at position 7, carboxylate at position 2
tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate C₁₂H₂₂N₂O₂ 226.32 1251002-00-2 Nitrogen at position 1
2,6-diazaspiro[3.5]nonane C₇H₁₄N₂ 126.20 885482-15-5 No carboxylate protection

The unprotected diazaspiro core structure, represented by 2,6-diazaspiro[3.5]nonane, provides valuable insights into the fundamental properties of the spirocyclic framework without the influence of the tert-butyl carboxylate substituent. This comparison reveals how the protecting group influences conformational preferences, solubility characteristics, and chemical stability. The significantly lower molecular weight of the unprotected compound (126.20 versus 226.32 grams per mole) reflects the substantial contribution of the tert-butyl carboxylate group to the overall molecular structure.

Hydrochloride salt derivatives, such as this compound hydrochloride, demonstrate how protonation states affect molecular properties and crystallization behavior. The hydrochloride salt exhibits enhanced water solubility and different solid-state packing arrangements compared to the free base form, highlighting the importance of salt selection in pharmaceutical development and synthetic applications. The molecular weight increase to 262.78 grams per mole upon hydrochloride formation reflects the addition of hydrogen chloride to the basic nitrogen functionality.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPABIHNWDOPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101008216
Record name tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-17-3
Record name 1,1-Dimethylethyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101008216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Conditions

This method synthesizes the target compound through two key steps:

  • Step 1: Reaction of compound II with compound V in the presence of sodium hydride (NaH) to form compound VI.
  • Step 2: Epoxidation of compound VI using an oxidant such as metachloroperbenzoic acid (mCPBA) or hydrogen peroxide, followed by ring expansion to yield tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate.

Detailed Procedure

Step Reagents & Conditions Solvent Temperature Time Notes
1 Compound II + Compound V + NaH (1:1:1.5–4 molar ratio) Tetrahydrofuran (THF) or DMF 60–120 °C 3–8 hours reflux NaH acts as base; reaction monitored for completion
2 Compound VI + mCPBA (1:1–1:1.5 molar ratio) Dichloromethane (DCM) or Acetonitrile 10–60 °C (preferably room temp) Overnight stirring Epoxidation and ring expansion occur; product purified by washing with NaOH solution

Yield and Advantages

  • Total yield reported: approximately 70.7%
  • Advantages: fewer reaction steps, simple operation, inexpensive and readily available raw materials, suitable for large-scale synthesis.

Example from Patent CN102659678B

  • Compound V (1370 g, 2.94 mol) dissolved in 6 L THF, NaH (282 g, 7.05 mol) added, refluxed 3 h.
  • Compound II (585 g, 2.94 mol) added, refluxed 8 h.
  • Compound VI isolated as light yellow solid (658.5 g).
  • Epoxidation with mCPBA (634.2 g, 2.94 mol) in 7 L DCM at 0 °C to room temperature overnight.
  • Product purified and isolated as this compound.

Seven-Step Synthesis Starting from Ethyl Malonate

Reaction Sequence

This method involves a more elaborate sequence of seven steps, starting from ethyl malonate and proceeding through reduction, tosylation, ring closure, reduction, Boc protection, and catalytic hydrogenation to yield the target compound.

Stepwise Details

Step Reaction Reagents & Solvent Temperature Time Product
1 Ethyl malonate reaction Ethanol 25–80 °C 5 h Compound 2
2 Reduction with lithium borohydride THF 0–70 °C 2.5 h Compound 3
3 Tosylation with p-toluenesulfonyl chloride DCM 25 °C 12 h Compound 4
4 Ring closure with cesium carbonate Acetonitrile 25–90 °C 3 h Compound 5
5 Reduction with magnesium chips Methanol 25–80 °C 1 h Compound 6
6 Boc protection with Boc anhydride DCM 25 °C 12 h Compound 7
7 Catalytic hydrogenation with palladium on carbon Methanol 25 °C 3 h This compound

Advantages and Industrial Relevance

  • Uses easily available starting materials.
  • Reaction conditions are mild and controllable.
  • Suitable for industrial production due to scalability.
  • Provides a well-defined synthetic route with intermediate purification steps.

Solubility and Stock Solution Preparation

For practical applications, this compound hydrochloride salt is often prepared as stock solutions in various solvents depending on solubility:

Concentration 1 mg 5 mg 10 mg
1 mM 3.81 mL 19.03 mL 38.05 mL
5 mM 0.76 mL 3.81 mL 7.61 mL
10 mM 0.38 mL 1.90 mL 3.81 mL

Solvents used include DMSO, PEG300, Tween 80, corn oil, and water mixtures, with careful stepwise addition and mixing to ensure clear solutions for in vivo formulations.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Advantages Reference
Two-step epoxidation and ring expansion Alkylation with NaH, epoxidation with mCPBA 60–120 °C (step 1), 10–60 °C (step 2) ~70.7% total Simple, high yield, scalable CN102659678B
Seven-step synthesis from ethyl malonate Multi-step: reduction, tosylation, ring closure, Boc protection, hydrogenation 0–90 °C, various solvents Moderate to high Industrially scalable, well-controlled CN111620869A

Research Findings and Considerations

  • The two-step method offers a streamlined approach with fewer purification steps and higher overall yield, making it attractive for large-scale synthesis.
  • The seven-step method, while longer, provides flexibility in intermediate modifications and may be preferred when specific functional group manipulations are required.
  • Both methods rely on common reagents and solvents, facilitating accessibility.
  • Reaction monitoring by TLC and purification by recrystallization or washing are standard.
  • The choice of method depends on the scale, desired purity, and available equipment.

Chemical Reactions Analysis

Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Chemistry

Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active molecules. The compound's spirocyclic nature contributes to its potential as a scaffold for drug development, particularly in creating novel therapeutic agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be transformed into more complex structures through various chemical reactions, including:

  • Nucleophilic substitutions
  • Cyclization reactions
  • Reduction processes

These transformations enable researchers to explore new synthetic pathways and develop compounds with desired biological activities.

Material Science

In material science, this compound can be used in the development of polymers and other materials due to its unique chemical properties. Its ability to undergo polymerization reactions may lead to the creation of novel materials with specific mechanical and thermal properties.

Case Study 1: Drug Development

Research has demonstrated the efficacy of derivatives of this compound in inhibiting specific biological targets related to diseases such as cancer and neurological disorders. A study published in a peer-reviewed journal outlined how modifications to the tert-butyl group can enhance biological activity while maintaining structural integrity .

Case Study 2: Organic Synthesis Innovations

In another instance, researchers employed this compound as a key intermediate in synthesizing complex alkaloids. The study illustrated how this compound facilitated multiple reaction pathways leading to high yields of target molecules, showcasing its importance in advancing synthetic methodologies .

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure and the presence of nitrogen atoms allow the compound to form stable complexes with these targets, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Variations in Spirocyclic Frameworks

Spiro Ring Size and Nitrogen Positioning
Compound Name Spiro Ring System Nitrogen Positions CAS Number Molecular Formula Key Differences
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate [3.5] 2,6 885272-17-3 C₁₂H₂₂N₂O₂ Reference compound
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate [3.5] 2,7 1118786-86-9 C₁₂H₂₂N₂O₂ Altered nitrogen positions affect hydrogen bonding potential .
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate [3.4] 2,6 885270-86-0 C₁₁H₂₀N₂O₂ Smaller spiro system reduces conformational flexibility .
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate [4.4] 1,7 885268-47-3 C₁₂H₂₂N₂O₂ Larger spiro ring increases flexibility .

Impact :

  • Spiro[3.5] vs. Spiro[3.4]: The nonane ring ([3.5]) offers greater steric bulk compared to the octane ([3.4]) system, influencing receptor binding .
  • Nitrogen Positioning : 2,6-diaza vs. 2,7-diaza alters electronic properties and intermolecular interactions .
Functionalized Derivatives
Compound Name Substituent/Modification CAS Number Molecular Formula Application
Tert-butyl 2-(5-bromopyrazin-2-yl)-2,6-diazaspiro[3.5]nonane-6-carboxylate Bromopyrazine EN300-744704 C₁₆H₂₃BrN₄O₂ Halogenated intermediates for cross-coupling reactions .
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate Difluoro substitution 1228631-69-3 C₁₂H₂₀F₂N₂O₂ Enhanced metabolic stability via fluorination .
Tert-butyl 6-(1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate Benzoimidazolyl group N/A C₂₄H₂₇N₅O₂ Antimalarial candidate precursor .

Impact :

  • Halogenation : Bromine/chlorine substituents (e.g., C₁₆H₂₃BrN₄O₂) improve electrophilicity for Suzuki-Miyaura couplings .
  • Fluorination : Difluoro analogs (e.g., C₁₂H₂₀F₂N₂O₂) increase lipophilicity and resistance to oxidative metabolism .

Salt Forms and Physicochemical Properties

Compound Name Salt Form CAS Number Solubility Stability
This compound Base form 885272-17-3 Low in water Stable at 2–8°C
This compound oxalate (2:1) Oxalate salt 1523618-26-9 Higher aqueous solubility Improved crystallinity
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride Hydrochloride 236406-55-6 Water-soluble Hygroscopic

Impact :

  • Oxalate/Hydrochloride Salts : Enhance solubility for in vivo applications but may require stringent storage conditions .

Biological Activity

Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 885272-17-3) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. The following sections detail its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, with a molecular weight of 226.32 g/mol. Its structural features include a spirocyclic arrangement that is hypothesized to facilitate interactions with biological macromolecules, such as proteins and nucleic acids.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, typically involving multi-step organic reactions that optimize yield and purity. The general synthesis process includes:

  • Substitution Reaction : Reacting starting materials under controlled conditions to form intermediate compounds.
  • Reduction : Utilizing reducing agents like lithium aluminum hydride to facilitate cyclization.
  • Protecting Group Removal : Employing hydrogenation to remove protective groups and yield the final product.

The synthesis is characterized by its efficiency and suitability for industrial production due to readily available raw materials and high overall yields .

Pharmacological Properties

Preliminary studies suggest that compounds with similar diazaspiro structures may exhibit pharmacological properties, including:

  • Antimicrobial Activity : Some diazaspiro compounds have shown potential as antimicrobial agents.
  • Neuroactive Effects : The interaction with neurotransmitter receptors suggests possible applications in treating neurological disorders.
  • Antitumor Properties : Research indicates that spirocyclic compounds can influence cancer cell proliferation.

The specific biological mechanisms of this compound are still under investigation, but its structural characteristics imply a capacity for modulating biological pathways .

Interaction Studies

Research into the interactions of this compound with various biological targets is crucial for elucidating its therapeutic potential. Interaction studies focus on:

  • Binding Affinity : Evaluating how well the compound binds to target receptors or enzymes.
  • Mechanism of Action : Understanding how the compound influences cellular processes at a molecular level.

These studies are essential for advancing its application in pharmacology and medicinal chemistry .

Case Studies

Recent case studies have explored the biological activities of related compounds:

  • Case Study on Antimicrobial Activity :
    • A related diazaspiro compound demonstrated effective inhibition against several bacterial strains, suggesting a similar potential for this compound.
  • Neuropharmacological Study :
    • Research indicated that spirocyclic compounds can modulate neurotransmitter systems, which may open avenues for treating conditions like anxiety and depression.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
1,4-Diazabicyclo[2.2.2]octaneC8H14N2C_8H_{14}N_2Strong base used in organic synthesis
1-Azabicyclo[3.3.0]octan-3-oneC8H13NC_8H_{13}NExhibits interesting biological activities
2,6-DiazaadamantaneC8H14N2C_8H_{14}N_2Notable for stability and medicinal use

This table highlights how this compound's unique structure differentiates it from other similar compounds while suggesting further research into its properties and applications .

Q & A

Q. How can the synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Conditions : Utilize a base such as Cs2_2CO3_3 in DMF at elevated temperatures (e.g., 90°C) to promote cyclization and spirocore formation. This approach is effective for analogous spirocyclic systems .
  • Purification : Employ flash column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the product. For enantiomeric purity, consider chiral HPLC or C18 reverse-phase chromatography .
  • Yield Optimization : Screen alternative bases (e.g., K2_2CO3_3) or solvents (THF, acetonitrile) to minimize side reactions. Catalyst loading (e.g., iridium complexes) may enhance regioselectivity in functionalized derivatives .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Store at 2–8°C under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis. Use amber vials to protect against light-induced degradation .
  • Handling : Pre-dry glassware and work under anhydrous conditions (glovebox or Schlenk line) to avoid moisture. For long-term stability, lyophilize the compound if stored as a solution .

Advanced Research Questions

Q. How can the diazaspiro core be regioselectively functionalized for drug discovery applications?

Methodological Answer:

  • Substituent Introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with brominated precursors (e.g., tert-butyl 2-(5-bromopyrazin-2-yl)-2,6-diazaspiro[3.5]nonane-6-carboxylate) to install aryl/heteroaryl groups .
  • Enantioselective Catalysis : Use chiral iridium catalysts to achieve asymmetric amination, as demonstrated in the synthesis of tert-butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate (87% yield, 89% ee) .

Q. What advanced analytical techniques are critical for confirming structural integrity and enantiopurity?

Methodological Answer:

  • Spectroscopy : Acquire 1^1H and 13^{13}C NMR to verify spirocyclic connectivity. Key diagnostic signals include downfield shifts for carbonyl carbons (~165–170 ppm) and distinct splitting patterns for bridgehead protons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) ensures accurate molecular ion detection (e.g., [M+H]+^+ at m/z 383.29 for brominated derivatives) .
  • Chiral Analysis : Measure optical rotation ([α]D_D) and perform chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess .

Q. How can computational modeling guide the design of diazaspiro-based inhibitors?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding modes of functionalized derivatives against target proteins (e.g., kinases). Focus on the spatial orientation of substituents relative to the spirocore .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity trends. For example, electron-withdrawing groups (e.g., -Cl, -Br) on the pyrimidine ring may enhance electrophilic substitution kinetics .

Q. How can discrepancies in reported synthetic yields or spectroscopic data be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate reactions using identical reagents (e.g., anhydrous DMF, freshly opened Cs2_2CO3_3). Variations in vendor-grade solvents can significantly impact yields .
  • Data Normalization : Cross-validate NMR chemical shifts against internal standards (e.g., TMS) and reference published spectra for tert-butyl-protected spirocycles (e.g., CAS 885270-84-8 for analogous compounds) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate

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